5-chloro-2-ethoxy-3-methoxybenzaldehyde
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Overview
Description
5-Chloro-2-ethoxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzaldehyde, characterized by the presence of chloro, ethoxy, and methoxy substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-ethoxy-3-methoxybenzaldehyde typically involves the substitution reactions on a benzaldehyde derivative. One common method includes the ethoxylation and methoxylation of 5-chlorobenzaldehyde under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-ethoxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: 5-Chloro-2-ethoxy-3-methoxybenzoic acid.
Reduction: 5-Chloro-2-ethoxy-3-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-ethoxy-3-methoxybenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in the manufacture of dyes, fragrances, and agrochemicals
Mechanism of Action
The mechanism of action of 5-chloro-2-ethoxy-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, affecting their function. The chloro, ethoxy, and methoxy substituents influence the compound’s reactivity and binding affinity, modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxy-3-methoxybenzaldehyde: Similar structure but with a hydroxyl group instead of an ethoxy group.
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group and is widely used as a flavoring agent.
3-Chloro-5-methoxybenzaldehyde: Differently substituted benzaldehyde with similar reactivity.
Uniqueness
5-Chloro-2-ethoxy-3-methoxybenzaldehyde is unique due to the combination of chloro, ethoxy, and methoxy groups, which confer distinct chemical and biological properties. This unique substitution pattern makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
5-chloro-2-ethoxy-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-10-7(6-12)4-8(11)5-9(10)13-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRUGXKKHHNGBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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